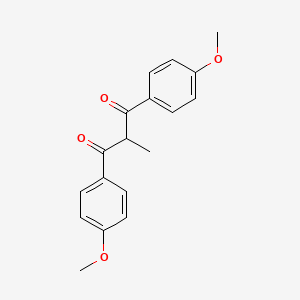

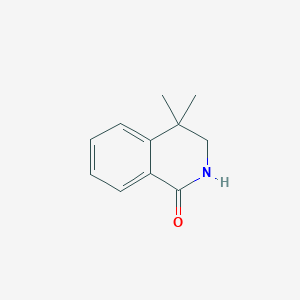

4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

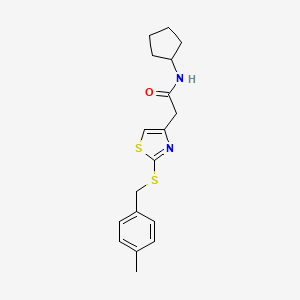

“4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide” is a chemical compound. It possesses an N,O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Synthesis Analysis

The synthesis of this compound has been reported by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic methods, including 1H NMR, 13C NMR, IR, and GC-MS .Chemical Reactions Analysis

The compound’s possession of an N,O-bidentate directing group makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .Scientific Research Applications

Synthesis and Material Applications

Research into the synthesis of anthracene derivatives, similar in structure to "4-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide," reveals their potential in the development of new materials. Owton et al. (1995) describe the synthesis of anthracene derivatives with applications as analogues of the osteoarthritis drug rhein, indicating a process for improving systemic exposure in medical applications Owton et al., 1995. This work illustrates the versatility of anthracene derivatives in synthesizing compounds with significant bioactivity and potential therapeutic benefits.

Biological and Pharmacological Activity

A study by Bin (2015) on the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide highlights its potential antitumor effects and excellent bioactivities, demonstrating the significant pharmacological potential of similar compounds Bin, 2015. This research suggests that derivatives of "this compound" could have applications in cancer therapy, owing to their antitumor properties.

Molecular Interaction and Mechanism Studies

The exploration of molecular interactions and mechanisms provides insights into the potential applications of these compounds in various fields, including pharmacology and material science. A first-principles study by Vakili et al. (2017) on aryloxyanthraquinone-based optical molecular switches reveals the transport properties of compounds similar to "this compound," showcasing their potential as molecular optical switches in technological applications Vakili et al., 2017. This highlights the compound's relevance not only in pharmacological contexts but also in the development of new technologies.

Mechanism of Action

Target of Action

It is known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound could interact with metal ions in biological systems, influencing various biochemical processes.

Mode of Action

The compound’s mode of action is likely related to its ability to facilitate C-H bond functionalization . This process involves the activation or cleavage of C-H bonds, a key step in many chemical reactions . The compound’s N, O-bidentate directing group can coordinate a metal ion, bringing it in proximity to C-H bonds to be functionalized .

Properties

IUPAC Name |

4-butoxy-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-2-3-15-30-17-13-11-16(12-14-17)25(29)26-21-10-6-9-20-22(21)24(28)19-8-5-4-7-18(19)23(20)27/h4-14H,2-3,15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHNMRSHJGINMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

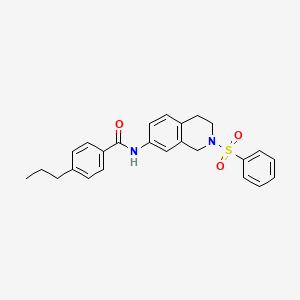

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B2998155.png)

![2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B2998156.png)

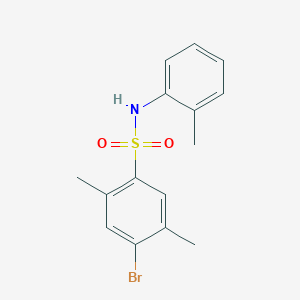

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-bromobenzenesulfonamide](/img/structure/B2998163.png)

![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2998171.png)

![(2S)-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2998172.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-phenylpropanoic acid](/img/structure/B2998175.png)